

Almoxatone: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: Almoxatone

Cat. No.: B1664792

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Abstract

Almoxatone, also known by its developmental code MD 780236, is a selective and reversible inhibitor of monoamine oxidase B (MAO-B). Developed as a potential antidepressant and antiparkinsonian agent, it never reached the market. This technical guide provides a comprehensive overview of **Almoxatone**'s chemical structure, physicochemical properties, and its mechanism of action as a MAO-B inhibitor, drawing from the available scientific literature. The document is intended to serve as a resource for researchers and professionals in drug development and neuroscience.

Chemical Structure and Physicochemical Properties

Almoxatone is a chiral molecule belonging to the oxazolidinone class of compounds. The (R)-enantiomer is a reversible inhibitor of MAO-B, while the (S)-enantiomer exhibits an irreversible component to its inhibition.

Table 1: Chemical and Physical Properties of **Almoxatone**

Property	Value	Source
IUPAC Name	(5R)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-5-[(methylamino)methyl]-1,3-oxazolidin-2-one	
Synonyms	MD 780236, MD-240928 ((R)-enantiomer)	[1]
CAS Number	84145-89-1	
Chemical Formula	C18H19ClN2O3	
Molecular Weight	346.81 g/mol	
SMILES	Clc1cccc(c1)COc3ccc(N2C(=O)O--INVALID-LINK--C2)cc3	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

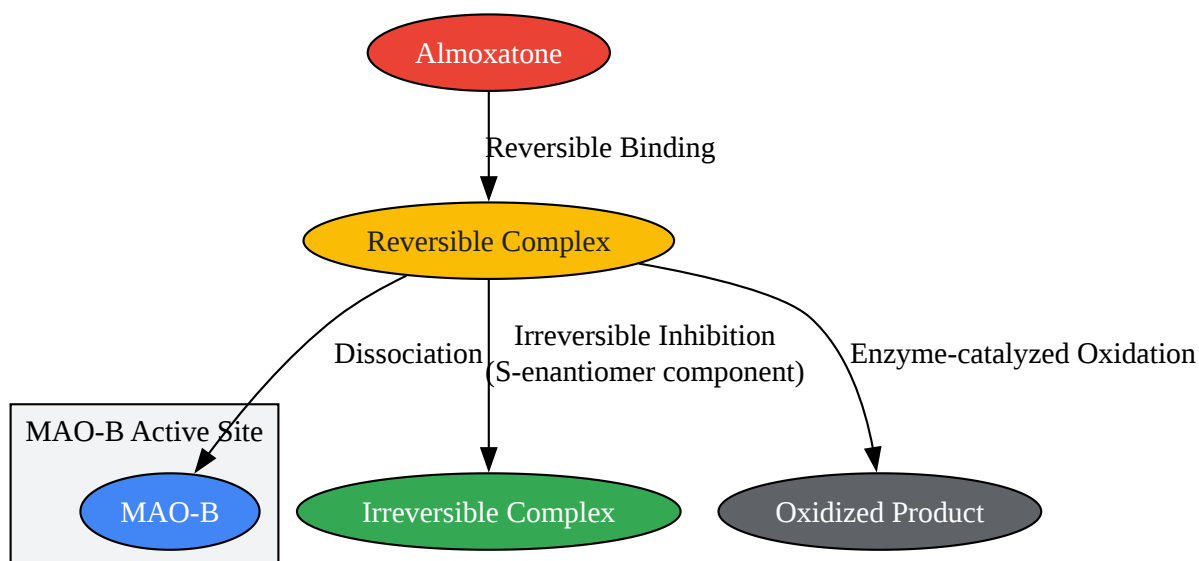
Mechanism of Action: Inhibition of Monoamine Oxidase B

Almoxatone is a selective inhibitor of the B-form of monoamine oxidase (MAO-B). Its mechanism of action involves a multi-step interaction with the enzyme.

The interaction begins with the formation of a non-covalent enzyme-inhibitor complex. This is followed by a time-dependent process that can lead to irreversible inhibition, particularly with the racemic mixture or the (S)-enantiomer. The (R)-enantiomer, however, acts as a fully reversible inhibitor.

Interestingly, **Almoxatone** can also act as a substrate for MAO-B, meaning the enzyme can catalyze its oxidation. This oxidation process competes with the enzyme inhibition pathway.

Kinetic analysis has shown that the rate of product formation from **Almoxatone** oxidation is significantly higher than the rate of irreversible inhibition.



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Table 2: In Vitro Inhibition of MAO-B by **Almoxatone** Enantiomers

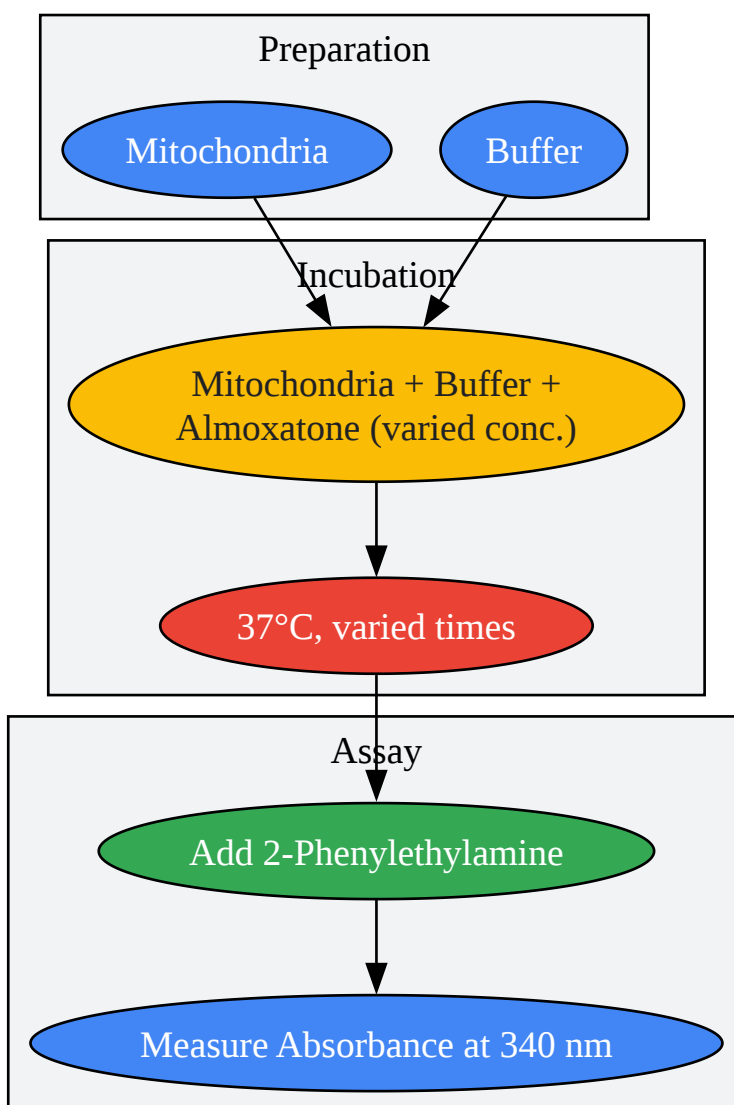
Compound	Inhibition Type	IC50 (Rat Liver Mitochondria)	Notes
(R)-Almoxatone (MD 240928)	Reversible	Not specified	Fully reversible in ex-vivo conditions.
(S)-Almoxatone (MD 240931)	Irreversible Component	Not specified	Retains the irreversible component of inhibition.
Racemic Almoxatone (MD 780236)	Mixed	Not specified	Behaves as an irreversible inhibitor in-vitro.

Experimental Protocols

The following are summaries of the experimental methods used in the primary literature to characterize **Almoxatone**'s interaction with MAO-B.

In Vitro Inhibition Studies of MAO-B

- Enzyme Source: Mitochondria were prepared from the livers of male Wistar rats.
- Substrate: 2-Phenylethylamine was used as the specific substrate for MAO-B.
- Assay Method: The activity of MAO-B was determined by measuring the rate of formation of phenylacetaldehyde from 2-phenylethylamine. This was done by coupling the reaction to the reduction of NAD⁺ by aldehyde dehydrogenase and monitoring the change in absorbance at 340 nm.
- Inhibition Protocol:
 - A solution of the mitochondrial preparation was pre-incubated with various concentrations of **Almoxatone** (or its enantiomers) in a sodium phosphate buffer (pH 7.4) at 37°C for varying durations.
 - The enzymatic reaction was initiated by the addition of the substrate, 2-phenylethylamine.
 - The rate of reaction was measured spectrophotometrically.
- Determination of Reversibility: The reversibility of inhibition was assessed by dialyzing the pre-incubated enzyme-inhibitor mixture against the buffer and then assaying for MAO-B activity. A recovery of activity after dialysis indicates reversible inhibition.



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Synthesis

A detailed, step-by-step synthesis protocol for **Almozatone** is not readily available in the public domain. However, the synthesis of similar oxazolidinone structures generally involves the reaction of an appropriate N-substituted ethanolamine with phosgene or a phosgene equivalent to form the oxazolidinone ring. The synthesis would likely proceed through a multi-step pathway involving the formation of key intermediates.

Conclusion

Almoxatone is a well-characterized selective MAO-B inhibitor with distinct properties for its enantiomers. While it did not proceed to clinical use, the available data on its mechanism of action provides valuable insights for the design and development of new MAO-B inhibitors. The lack of publicly available data on its physicochemical properties and a detailed synthesis protocol highlights a gap in the literature for this compound. Further research, should it be undertaken, would be beneficial to fully characterize this molecule.

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References

- 1. The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions - PMC [pmc.ncbi.nlm.nih.gov]
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